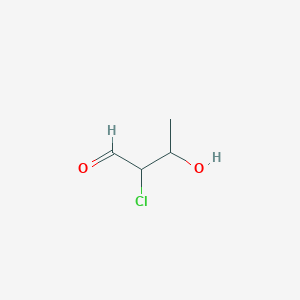

2-Chloro-3-hydroxybutanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69239-48-1 |

|---|---|

Molecular Formula |

C4H7ClO2 |

Molecular Weight |

122.55 g/mol |

IUPAC Name |

2-chloro-3-hydroxybutanal |

InChI |

InChI=1S/C4H7ClO2/c1-3(7)4(5)2-6/h2-4,7H,1H3 |

InChI Key |

PRCWOCJJGJKRSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C=O)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Unveiling a Versatile Chiral Synthon

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3-hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound is a polyfunctional organic molecule that holds significant value as a chiral building block in synthetic chemistry. Its structure incorporates three key functionalities: a reactive aldehyde group, a secondary alcohol at the β-position, and a chlorine atom at the α-position. This unique arrangement of functional groups, coupled with the presence of two stereocenters, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and natural products. The strategic placement of the chloro, hydroxyl, and aldehyde groups allows for a diverse range of chemical transformations, offering chemists precise control over molecular architecture. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling, grounded in established chemical principles and contemporary research.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physical and chemical properties. While experimental data for this compound is not extensively published, its properties can be computed and inferred from its structure.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₇ClO₂ | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| CAS Number | 69239-48-1 | [1] |

| Canonical SMILES | CC(C(C=O)Cl)O | [1] |

| InChIKey | PRCWOCJJGJKRSX-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

Synthesis Strategies: Accessing the Chiral Core

The synthesis of this compound is intrinsically linked to two fundamental and powerful reactions in organic chemistry: the aldol reaction and α-functionalization of carbonyls. A logical synthetic pathway involves the initial formation of the β-hydroxy aldehyde scaffold, followed by selective chlorination at the α-position.

The parent structure, 3-hydroxybutanal, is the classic product of the aldol addition of acetaldehyde.[3][4] The subsequent introduction of the chlorine atom at the C2 position represents the key challenge. Modern organocatalysis has provided elegant solutions for the direct and highly enantioselective α-chlorination of aldehydes.[5][6] These methods often employ chiral secondary amine catalysts (such as imidazolidinones derived from amino acids) to form a transient enamine with the aldehyde substrate. This enamine then attacks an electrophilic chlorine source, like N-chlorosuccinimide (NCS), with high facial selectivity, thereby establishing the stereochemistry at the α-carbon.[5][7][8]

The causality behind this choice of methodology lies in its efficiency and stereocontrol. Enamine catalysis activates the α-position of the aldehyde towards electrophilic attack while simultaneously providing a chiral environment to direct the approach of the chlorinating agent, a critical requirement for applications in asymmetric synthesis.[6]

Sources

- 1. This compound | C4H7ClO2 | CID 24973902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Aldol reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling a Versatile Chiral Building Block

An In-Depth Technical Guide to 2-Chloro-3-hydroxybutanal (CAS: 69239-48-1) for Advanced Research Applications

This compound, identified by the CAS number 69239-48-1, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of synthetic chemistry and drug discovery.[1] Its structure incorporates three key functional groups: a reactive aldehyde, a secondary alcohol, and an alpha-chloro substituent. This unique combination of reactive sites on a short carbon backbone makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures.

The presence of two chiral centers (at carbons 2 and 3) implies the existence of four possible stereoisomers. This stereochemical complexity, coupled with its functional group reactivity, positions this compound as a strategic starting material for asymmetric synthesis, enabling the construction of enantiomerically pure compounds that are often crucial for biological activity. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The structural and computed physicochemical properties of this compound are summarized below.

Chemical Structure

The 2D structure of this compound highlights the key functional groups that dictate its chemical behavior.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxybutanal via Aldol Condensation

-

Causality: The aldol condensation requires a base to deprotonate the alpha-carbon of one acetaldehyde molecule, forming an enolate nucleophile. [2]This enolate then attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule. Using a dilute base and low temperatures minimizes side reactions like the Cannizzaro reaction (which is not a risk here due to the presence of alpha-hydrogens) and dehydration of the aldol product. [2][3]

-

Protocol:

-

To a stirred solution of acetaldehyde (1.0 eq) in a suitable solvent (e.g., water or ethanol) cooled to 5°C in an ice bath, add a 10% aqueous solution of sodium hydroxide dropwise.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, continue stirring at 5°C for 2-3 hours.

-

Neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid) to a pH of ~6-7.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxybutanal.

-

Step 2: Alpha-Chlorination of 3-Hydroxybutanal

-

Causality: The alpha-position to the aldehyde is activated and can be chlorinated. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the alpha-chlorination of aldehydes and ketones. The reaction proceeds via a radical or ionic mechanism depending on conditions. The hydroxyl group may require protection (e.g., as a silyl ether) to prevent side reactions, although direct chlorination may be feasible under carefully controlled conditions.

-

Protocol:

-

Dissolve the crude 3-hydroxybutanal (1.0 eq) in an inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Cool the solution to 0°C.

-

Add sulfuryl chloride (1.0-1.1 eq) dropwise while stirring and maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring progress by TLC or GC-MS.

-

Quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure this compound.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a powerful intermediate.

Caption: Key reaction pathways for this compound.

-

Aldehyde Group: As a typical aldehyde, it can be oxidized to the corresponding carboxylic acid (2-chloro-3-hydroxybutanoic acid),[4] reduced to a primary alcohol to form a diol (2-chlorobutane-1,3-diol), or undergo nucleophilic addition reactions, such as forming acetals to protect the carbonyl group during subsequent transformations.

-

Hydroxyl Group: The secondary alcohol can be acylated to form esters or alkylated to form ethers, allowing for further molecular elaboration.

-

Alpha-Chloro Group: The chlorine atom is positioned alpha to a carbonyl group, which activates it for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functionalities, such as amines, azides, thiols, or cyanides. Furthermore, treatment with a base can induce elimination to form an α,β-unsaturated aldehyde, another valuable synthetic intermediate.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structure makes it an analog to other crucial intermediates in medicinal chemistry. Its value lies in its potential as a versatile scaffold for building diverse chemical libraries for drug screening.

The presence of the chloro group is particularly significant in drug design. Halogens can modulate a molecule's pharmacokinetic properties (lipophilicity, metabolic stability) and participate in halogen bonding, a valuable interaction for improving ligand-protein binding affinity. [5]Compounds like 2-chloroquinoline-3-carbaldehyde and 2-Chloro-3',4'-dihydroxyacetophenone serve as key intermediates in the synthesis of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [6][7]

Caption: Derivatization potential for drug discovery.

By systematically modifying each functional group, medicinal chemists can generate a library of analogs. For instance, replacing the chlorine with various amine-containing heterocycles could lead to novel compounds for screening against kinase or protease targets. Esterification of the hydroxyl group could be used to create prodrugs with improved bioavailability.

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this compound is not readily available, its structure as a low-molecular-weight, halogenated aldehyde suggests that it should be handled with significant caution. General safety protocols for hazardous chemicals of this class should be strictly followed. [8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [9][10]Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of potentially irritating vapors. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. [11]Keep away from heat, sparks, open flames, and other sources of ignition, as similar small aldehydes can be flammable. [8][11]Use non-sparking tools and take precautionary measures against static discharge. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [8] Trustworthiness and Self-Validation: The protocols and safety guidelines described are based on established principles of organic chemistry and standard laboratory safety practices for analogous compounds. [8][9][10]Researchers should always perform a thorough risk assessment before beginning any new experimental work and consult institutional safety resources.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24973902, this compound. Available from: [Link]

-

ChemSynthesis (2024). This compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10558579, 2-chloro-3-hydroxyPropanal. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88803287, (2R,3R)-2-amino-2-chloro-3-hydroxybutanal. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55299218, (2R,3R)-2-chloro-3-hydroxybutanoic acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 542232, 2-Chloro-3-hydroxy-butyric acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21645881, 2-Chloro-3-hydroxybutanoate. Available from: [Link]

-

Pharmaffiliates (2024). The Role of 2-Chloro-3',4'-dihydroxyacetophenone in Drug Discovery and Development. Available from: [Link]

-

Chemistry Workshop Jr. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Available from: [Link]

-

Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

Royal Society of Chemistry (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

-

BYJU'S (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

Sources

- 1. This compound | C4H7ClO2 | CID 24973902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

- 4. 2-Chloro-3-hydroxy-butyric acid | C4H7ClO3 | CID 542232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. nbinno.com [nbinno.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-hydroxybutanal

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-chloro-3-hydroxybutanal, a functionalized aldehyde with potential applications in organic synthesis and drug development. The core of this guide focuses on a directed aldol reaction, a powerful C-C bond-forming strategy that addresses the challenges of selectivity inherent in crossed aldol reactions. We will delve into the mechanistic underpinnings of this approach, provide a detailed, field-proven experimental protocol, and discuss the characterization of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this and related α-chloro-β-hydroxy aldehydes.

Introduction: The Significance of α-Chloro-β-hydroxy Aldehydes

α-Chloro-β-hydroxy aldehydes, such as this compound, are valuable synthetic intermediates. The presence of three distinct functional groups—an aldehyde, a hydroxyl group, and a chlorine atom—at adjacent carbon atoms provides a rich platform for a variety of chemical transformations. These motifs can be found in or serve as precursors to complex molecules, including natural products and pharmacologically active compounds. The controlled and selective synthesis of these molecules is, therefore, of significant interest to the synthetic chemistry community.

The primary challenge in synthesizing a molecule like this compound lies in controlling the regioselectivity and preventing a cascade of unwanted side reactions that are common in aldol-type condensations involving two different enolizable aldehydes. This guide will illuminate a pathway that overcomes these hurdles.

The Synthetic Challenge: Overcoming the Pitfalls of Crossed Aldol Reactions

A traditional base-catalyzed crossed aldol reaction between acetaldehyde and 2-chloroacetaldehyde would be expected to yield a complex mixture of at least four products, making the isolation of the desired this compound in a pure form a formidable task. This is because both aldehydes possess α-hydrogens and can, therefore, act as both the nucleophilic enolate and the electrophilic carbonyl partner.

To achieve a selective synthesis, a directed aldol reaction is the strategy of choice.[1] This approach involves the pre-formation of a specific enolate under kinetically controlled conditions, which is then reacted with the second aldehyde. This ensures that only one aldehyde acts as the nucleophile, thus directing the reaction towards the desired product.

The Chosen Pathway: A Directed Aldol Reaction via a Lithium Enolate

The cornerstone of our synthetic approach is the regioselective generation of the lithium enolate of acetaldehyde using a strong, non-nucleophilic, and sterically hindered base: lithium diisopropylamide (LDA) .[2][3][4] LDA efficiently and irreversibly deprotonates the α-carbon of acetaldehyde at low temperatures, forming the lithium enolate in a controlled manner.[2] This pre-formed enolate can then be treated with 2-chloroacetaldehyde, which acts as the electrophile, to yield the desired this compound after an aqueous workup.

The low reaction temperature (typically -78 °C) is crucial to prevent side reactions such as self-condensation of acetaldehyde and to ensure the stability of the lithium enolate.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Enolate Formation: Acetaldehyde is deprotonated at its α-carbon by LDA in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C to form the lithium enolate.

-

Nucleophilic Attack: The formed lithium enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-chloroacetaldehyde.

-

Protonation (Workup): The resulting lithium alkoxide is protonated during aqueous workup to yield the final product, this compound.

Caption: Directed aldol reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for directed aldol reactions and should be performed by trained chemists in a well-ventilated fume hood under an inert atmosphere.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diisopropylamine | 101.19 | 1.54 mL | 11.0 mmol | Freshly distilled |

| n-Butyllithium (n-BuLi) | 64.06 | 4.4 mL (2.5 M in hexanes) | 11.0 mmol | Handle with extreme care |

| Acetaldehyde | 44.05 | 0.56 mL | 10.0 mmol | Freshly distilled |

| 2-Chloroacetaldehyde | 78.50 | 0.79 g | 10.0 mmol | Handle with care (lachrymator) |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | Distilled from sodium/benzophenone |

| Saturated aq. NH4Cl | - | 20 mL | - | For workup |

| Diethyl ether | - | 50 mL | - | For extraction |

| Anhydrous MgSO4 | - | - | - | For drying |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the LDA Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.54 mL, 11.0 mmol) to the cooled THF. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flame-dried flask, prepare a solution of freshly distilled acetaldehyde (0.56 mL, 10.0 mmol) in anhydrous THF (5 mL). Add this acetaldehyde solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Aldol Addition: Prepare a solution of 2-chloroacetaldehyde (0.79 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours.

-

Workup and Extraction: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Physical Properties

| Property | Value |

| Molecular Formula | C4H7ClO2 |

| Molar Mass | 122.55 g/mol [5] |

| Appearance | Expected to be a colorless to pale yellow oil |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~9.6 ppm (d, 1H): Aldehydic proton, doublet due to coupling with the proton at C2.

-

δ ~4.5 ppm (m, 1H): Proton at C3, multiplet due to coupling with the protons on C2 and the methyl group.

-

δ ~4.2 ppm (dd, 1H): Proton at C2, doublet of doublets due to coupling with the aldehydic proton and the proton at C3.

-

δ ~3.5 ppm (br s, 1H): Hydroxyl proton, broad singlet, its position may vary.

-

δ ~1.3 ppm (d, 3H): Methyl protons, doublet due to coupling with the proton at C3.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~195 ppm: Aldehyde carbonyl carbon.

-

δ ~70 ppm: Carbon bearing the hydroxyl group (C3).

-

δ ~65 ppm: Carbon bearing the chlorine atom (C2).

-

δ ~20 ppm: Methyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl and aldehyde groups.

-

~1730 cm⁻¹ (strong): C=O stretching of the aldehyde.

-

~750 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 122 and an M+2 peak at m/z 124 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

Conclusion

The synthesis of this compound can be effectively achieved through a directed aldol reaction utilizing the lithium enolate of acetaldehyde and 2-chloroacetaldehyde as the electrophile. This method provides a high degree of control over the reaction, minimizing the formation of undesirable side products. The protocol outlined in this guide, coupled with the predicted characterization data, offers a solid foundation for researchers to successfully synthesize and identify this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized β-hydroxy carbonyl compounds.

References

- Mukaiyama, T. The Directed Aldol Reaction. Organic Reactions. 1982, 28, 203-331. DOI: 10.1002/0471264180.or028.03

-

Britton, R., et al. Stereoselective lithium-aldol reactions involving (A) α-chloroaldehydes, (B) α-fluoroaldehydes and (C). ResearchGate. [Link]

-

Khan Academy. Mixed (crossed) aldol condensation using a lithium enolate. YouTube. [Link]

-

Wikipedia. Aldol reaction. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). [Link]

-

ChemTube3D. Lithium enolates in aldol reactions. [Link]

-

PubChem. This compound. [Link]

Sources

Spectroscopic Characterization of 2-Chloro-3-hydroxybutanal: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Chloro-3-hydroxybutanal. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its key spectral features. By drawing parallels with structurally analogous compounds, we offer a robust framework for the identification and characterization of this compound, intended to guide researchers in their synthetic and analytical endeavors. This guide is designed for an audience of researchers, scientists, and professionals in drug development who require a deep, practical understanding of spectroscopic data interpretation.

Introduction: The Structural and Chemical Context of this compound

This compound, with the molecular formula C4H7ClO2, is a chiral molecule possessing two stereocenters.[1][2] Its structure incorporates several key functional groups: an aldehyde, a secondary alcohol, and an alkyl chloride. The interplay of the electron-withdrawing effects of the chlorine atom and the aldehyde group, along with the hydrogen-bonding capability of the hydroxyl group, is expected to result in a unique and informative spectroscopic profile. Accurate interpretation of this profile is crucial for confirming the molecular structure, assessing purity, and understanding its chemical behavior in various applications, from synthetic chemistry to metabolism studies.

This guide will systematically explore the predicted spectroscopic data for this compound across the most common and powerful analytical techniques. We will delve into the "why" behind the expected spectral patterns, providing a causal link between molecular structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for each of the non-equivalent protons. The chemical shifts will be influenced by the electronegativity of adjacent substituents (Cl, OH, CHO).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C1 (Aldehyde) | 9.5 - 10.0 | Doublet | ~3 Hz |

| H on C2 | 4.2 - 4.5 | Doublet of Doublets | ~3 Hz, ~7 Hz |

| H on C3 | 4.0 - 4.3 | Doublet of Quartets | ~7 Hz, ~6.5 Hz |

| OH on C3 | Variable (broad singlet) | Broad Singlet | N/A |

| H on C4 (Methyl) | 1.2 - 1.5 | Doublet | ~6.5 Hz |

Expertise & Experience: Deciphering the Predicted ¹H NMR Spectrum

-

The Aldehydic Proton (H1): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear far downfield. It is expected to be a doublet due to coupling with the proton on C2.

-

The α-Chloro Proton (H2): The proton on the carbon bearing the chlorine atom will be significantly deshielded. Its multiplicity as a doublet of doublets arises from coupling to both the aldehydic proton (H1) and the proton on C3.

-

The β-Hydroxy Proton (H3): This proton is adjacent to both the hydroxyl group and the methyl group. It will appear as a doublet of quartets, being split by the proton on C2 and the three protons of the methyl group.

-

The Methyl Protons (H4): These protons are in a more shielded environment and will appear furthest upfield. They will be split into a doublet by the adjacent proton on C3.

-

The Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show clear coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Aldehyde Carbonyl) | 195 - 205 |

| C2 (Carbon with Chlorine) | 60 - 70 |

| C3 (Carbon with Hydroxyl) | 65 - 75 |

| C4 (Methyl Carbon) | 15 - 25 |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

-

The Carbonyl Carbon (C1): The aldehydic carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

Carbons Bearing Heteroatoms (C2 and C3): The carbons directly attached to the electronegative chlorine and oxygen atoms will be deshielded and appear in the 60-75 ppm range. The exact positions will depend on the combined electronic effects.

-

The Methyl Carbon (C4): The aliphatic methyl carbon is the most shielded and will have the lowest chemical shift.

Visualization of NMR Correlations

Caption: Key ¹H-¹H NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-Cl bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aldehyde) | 2700 - 2800 and 2800 - 2900 | Medium, Sharp |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, Sharp |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Expertise & Experience: Rationale for IR Band Assignments

-

O-H Stretch: The broadness of this peak is a hallmark of hydrogen bonding from the alcohol group.

-

Aldehyde C-H Stretch: The presence of two distinct peaks in this region is characteristic of an aldehyde C-H bond (a Fermi resonance doublet).

-

C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. The presence of an α-chloro substituent may slightly increase the frequency compared to an unsubstituted aldehyde.

-

C-Cl Stretch: This vibration appears in the fingerprint region and provides evidence for the chloro-substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (122.01 g/mol for the most abundant isotopes ¹²C, ¹H, ¹⁶O, ³⁵Cl) would be expected. A key feature will be the M+2 peak at approximately m/z 124, with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).[2]

-

Key Fragmentation Pathways:

-

Loss of Cl: A significant fragment at m/z 87, corresponding to the loss of a chlorine radical.

-

Loss of CHO: A fragment resulting from the loss of the formyl group (m/z 29).

-

α-Cleavage: Cleavage of the C2-C3 bond, leading to fragments such as [CH(Cl)CHO]⁺ (m/z 76/78) and [CH(OH)CH₃]⁺ (m/z 45).

-

Dehydration: Loss of a water molecule (H₂O, m/z 18) from the molecular ion.

-

Visualization of Key Mass Spectrometry Fragmentations

Caption: Predicted major fragmentation pathways for this compound in MS.

Recommended Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental conditions are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a good choice for observing fragmentation patterns. Electrospray Ionization (ESI) could be used for softer ionization to better observe the molecular ion.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Parameters (for EI):

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 10 - 200.

-

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. By understanding the expected spectroscopic features and the underlying chemical principles, researchers are better equipped to identify and characterize this molecule, even in the absence of a pre-existing spectral database. The provided experimental protocols offer a starting point for acquiring high-quality data. The synergistic use of these spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation of this compound.

References

-

Mol-Instincts. (2025-05-20). This compound - C4H7ClO2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of 2-Chloro-3-hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-3-hydroxybutanal. As a molecule with two stereocenters, its structural elucidation presents a compelling challenge that is expertly addressed through modern NMR spectroscopy. This document will detail the predicted ¹H and ¹³C NMR spectra for its diastereomers, offering a rationale for chemical shifts and spin-spin coupling patterns. A central focus is placed on the diagnostic application of the Karplus relationship to differentiate between syn and anti isomers. Furthermore, this guide outlines detailed experimental protocols for sample preparation and data acquisition and presents a logical workflow for complete spectral analysis, including the use of 2D NMR techniques such as COSY and HSQC.

Introduction: The Structural Complexity of this compound

This compound is a functionalized aldehyde of significant interest in synthetic chemistry, potentially serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical development. Its molecular structure, C₄H₇ClO₂, contains two chiral centers at positions C2 and C3, which gives rise to stereoisomerism.[1]

Specifically, the molecule can exist as two pairs of enantiomers: the (2R,3R) and (2S,3S) pair, and the (2R,3S) and (2S,3R) pair. The relationship between a member of the first pair and a member of the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric. For the purpose of NMR analysis, we will focus on the distinct spectral characteristics of the syn (representing the 2,3-cis relationship) and anti (representing the 2,3-trans relationship) diastereomers. These non-superimposable, non-mirror-image stereoisomers will produce unique NMR spectra, allowing for their differentiation and characterization.

Figure 1: Diastereomers of this compound

Caption: 2D structures of the syn and anti diastereomers.

Analysis of Predicted ¹H NMR Spectra

The ¹H NMR spectrum is paramount for determining the connectivity and stereochemistry of organic molecules. Below is a detailed analysis of the predicted spectra for the diastereomers of this compound.

2.1. Chemical Shift Assignments and Rationale

The electronic environment of each proton dictates its chemical shift. The aldehyde proton (H1) is the most deshielded, appearing at a characteristically low field due to the powerful electron-withdrawing and anisotropic effects of the carbonyl group. The methine protons, H2 and H3, are deshielded by the adjacent electronegative chlorine and hydroxyl groups, respectively. The methyl protons (H4) at the end of the carbon chain are the most shielded and thus resonate at the highest field.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities

| Proton | Position | Predicted Shift (syn) | Predicted Shift (anti) | Multiplicity |

|---|---|---|---|---|

| H1 | -CHO | ~9.5 | ~9.6 | Doublet (d) |

| H2 | -CHCl- | ~4.3 | ~4.1 | Doublet of doublets (dd) |

| H3 | -CH(OH)- | ~4.2 | ~4.4 | Doublet of quartets (dq) |

| H4 | -CH₃ | ~1.3 | ~1.2 | Doublet (d) |

| OH | -OH | Variable | Variable | Singlet (s, broad) |

Disclaimer: These are predicted values based on spectral data of analogous compounds. Actual shifts may vary with solvent and experimental conditions.

2.2. The Decisive Role of Vicinal Coupling: The Karplus Relationship

The most significant difference between the ¹H NMR spectra of the syn and anti diastereomers is the magnitude of the vicinal coupling constant between H2 and H3 (³JH2-H3). This value is directly related to the dihedral angle (θ) between these protons, a relationship mathematically described by the Karplus equation.

-

For the anti isomer , a staggered conformation with H2 and H3 in an anti-periplanar arrangement (θ ≈ 180°) is sterically favored. This orientation results in maximum orbital overlap and a large coupling constant, typically in the range of 7–10 Hz .

-

For the syn isomer , the protons are forced into a gauche relationship (θ ≈ 60°). This results in reduced orbital overlap and a small coupling constant, typically 2–5 Hz .

This predictable difference in ³JH2-H3 serves as a reliable diagnostic tool for assigning the relative stereochemistry of the two chiral centers.

Analysis of Predicted ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Position | Predicted Shift (syn) | Predicted Shift (anti) | Rationale |

|---|---|---|---|---|

| C1 | -CHO | ~199 | ~198 | Carbonyl carbon, highly deshielded. |

| C2 | -CHCl- | ~66 | ~64 | Deshielded by the electronegative chlorine atom. |

| C3 | -CH(OH)- | ~71 | ~73 | Deshielded by the electronegative oxygen atom. |

| C4 | -CH₃ | ~21 | ~19 | Shielded terminal alkyl carbon. |

The subtle differences in chemical shifts between the diastereomers arise from the varied steric and electronic environments imposed by their three-dimensional arrangements.

Advanced 2D NMR Experiments for Unambiguous Assignment

For a molecule with this level of complexity, 2D NMR experiments are essential for confident and complete spectral assignment.

Figure 2: Workflow for 2D NMR Analysis

Caption: Logical flow from 1D and 2D NMR data to full structural assignment.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. Cross-peaks will confirm the following connectivities: H1↔H2, H2↔H3, and H3↔H4.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to, providing definitive C-H correlations and resolving any ambiguity in the 1D spectra.

Field-Proven Experimental Protocols

5.1. Sample Preparation

Achieving high-quality NMR spectra begins with meticulous sample preparation.[2]

-

Sample Weighing: For standard ¹H NMR, dissolve 5-25 mg of this compound in a clean vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent Choice: Select a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.

-

Dissolution and Transfer: Add 0.6-0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution, using gentle vortexing if necessary. Filter the resulting solution through a pipette with a glass wool plug directly into a high-quality, clean 5 mm NMR tube to remove any particulates.

-

Final Steps: Securely cap the NMR tube and label it clearly with a permanent marker.

5.2. NMR Data Acquisition: A Standard Operating Procedure

The following steps outline a general procedure for acquiring high-resolution spectra.

-

Instrument Preparation: Insert the sample into the spectrometer's magnet. The instrument will "lock" onto the deuterium signal of the solvent and then "shim" the magnetic field to optimize its homogeneity across the sample volume.

-

¹H NMR Acquisition:

-

Acquisition Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

Number of Scans: Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition (Proton Decoupled):

-

Acquisition Parameters: Set a spectral width of ~220 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated against the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Conclusion

The comprehensive NMR analysis of this compound is a prime example of the power of modern spectroscopy in organic chemistry. By leveraging a combination of 1D and 2D NMR techniques, one can fully elucidate the molecule's covalent structure and, critically, its relative stereochemistry. The diagnostic difference in the ³JH2-H3 coupling constant between the syn and anti diastereomers, grounded in the Karplus relationship, is the key to this determination. The protocols and analytical strategies detailed in this guide provide a robust framework for researchers engaged in the synthesis and characterization of this and other structurally complex small molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24973902, this compound. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-3-hydroxybutanal

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 2-chloro-3-hydroxybutanal, a bifunctional organic molecule of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the theoretical underpinnings of its IR spectrum, outlines a practical experimental protocol for spectral acquisition, and provides a detailed interpretation of the expected spectral features.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₄H₇ClO₂, is a chiral molecule containing three key functional groups: an aldehyde, a secondary alcohol (hydroxyl group), and a secondary alkyl chloride. The interplay of these functionalities, particularly the electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group, makes IR spectroscopy an invaluable tool for its structural elucidation and for monitoring its reactions. Understanding the vibrational modes of this molecule is critical for confirming its synthesis, assessing its purity, and studying its chemical transformations.

Theoretical Framework: Predicting the IR Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. By understanding the characteristic absorption frequencies of aldehydes, alcohols, and alkyl halides, we can predict the key features of its spectrum.

The Aldehyde Group (-CHO)

The aldehyde functional group gives rise to two highly characteristic vibrational modes:

-

C=O Carbonyl Stretch: This is typically a very strong and sharp absorption band. For a saturated aliphatic aldehyde, this stretch is expected in the range of 1740-1720 cm⁻¹ .[1] The position of this band is sensitive to its electronic environment.

-

C-H Aldehydic Stretch: This involves the stretching of the carbon-hydrogen bond of the aldehyde group. It manifests as one or two distinct, moderately intense peaks in the region of 2830-2695 cm⁻¹ .[1][2] A peak around 2720 cm⁻¹ is often a tell-tale sign of an aldehyde, appearing as a shoulder to the left of the main alkyl C-H stretching bands.[1][2]

The Hydroxyl Group (-OH)

The hydroxyl group also provides distinct spectral signatures:

-

O-H Stretch: The position and shape of this band are highly dependent on hydrogen bonding. In a condensed phase (like a neat liquid), where intermolecular hydrogen bonding is significant, a strong and very broad absorption is expected in the 3500-3200 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in a secondary alcohol typically appears as a strong band in the 1150-1075 cm⁻¹ range.

The Chloroalkane Group (-CHCl)

The carbon-chlorine bond has a characteristic stretching vibration, although it can sometimes be less prominent and fall within the complex "fingerprint region" of the spectrum.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ region.[3]

A summary of these expected vibrational frequencies is presented in Table 1.

Table 1: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aldehyde | C-H Stretch | 2830 - 2695 | Medium |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |

| Alcohol | C-O Stretch | 1150 - 1075 | Strong |

| Chloroalkane | C-Cl Stretch | 850 - 550 | Medium-Strong |

Experimental Protocol: Acquiring the IR Spectrum

Given that this compound is expected to be a liquid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation and ease of use.

Materials and Instrumentation

-

Sample: this compound (Assumed to be a liquid)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Cleaning Supplies: Isopropanol or ethanol and lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

-

Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Spectral Interpretation: A Correlative Analysis

While an experimental spectrum for this compound is not publicly available, we can perform a correlative analysis by comparing the predicted frequencies with the known spectrum of a similar molecule, 3-hydroxybutanal (also known as aldol). The NIST Chemistry WebBook provides a reference spectrum for 3-hydroxybutanal, which lacks the chlorine atom.[4]

Comparison with 3-Hydroxybutanal

The IR spectrum of 3-hydroxybutanal shows:

-

A very broad and strong O-H stretch centered around 3400 cm⁻¹.

-

C-H stretching peaks just below 3000 cm⁻¹.

-

A strong C=O stretch at approximately 1720 cm⁻¹.

-

A strong C-O stretch around 1100 cm⁻¹.

For this compound, we would expect a very similar spectrum with one key addition and a potential shift:

-

Addition: The presence of a C-Cl stretching band in the 850-550 cm⁻¹ region.

-

Potential Shift: The electron-withdrawing inductive effect of the chlorine atom on the α-carbon (the carbon adjacent to the carbonyl group) may cause a slight increase in the C=O stretching frequency compared to the non-chlorinated analog.

Conclusion and Outlook

Infrared spectroscopy is a powerful and definitive technique for the structural characterization of this compound. The key diagnostic peaks—the broad O-H stretch, the strong C=O stretch, the characteristic aldehydic C-H stretches, and the C-Cl stretch in the fingerprint region—together provide a unique spectral signature for this molecule. By employing a straightforward ATR-FTIR method, researchers can rapidly and reliably confirm the presence of these functional groups, thereby validating the successful synthesis of the target compound and assessing its purity. This guide provides the foundational knowledge for any scientist or researcher aiming to utilize IR spectroscopy in their work with this versatile chemical intermediate.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Department of Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24973902, this compound. PubChem. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Retrieved from [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Department of Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanal, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Mass spectrometry of 2-Chloro-3-hydroxybutanal

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3-hydroxybutanal

Abstract

This compound is a bifunctional molecule whose structural complexity presents unique challenges for mass spectrometric analysis. Its polarity, thermal lability, and reactive aldehyde group necessitate a carefully considered analytical strategy to achieve reliable identification and quantification. This guide provides a comprehensive examination of mass spectrometry techniques applicable to this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore both direct analysis and derivatization-based workflows for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the causality behind experimental choices, providing robust protocols, and elucidating expected fragmentation patterns.

The Analytical Challenge: Direct Analysis vs. Derivatization

The direct analysis of this compound is often hindered by its physicochemical properties. The presence of a polar hydroxyl group and a reactive aldehyde function can lead to poor chromatographic peak shape, low ionization efficiency, and thermal degradation, particularly in GC-based methods.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) can mitigate thermal decomposition, the inherent polarity may still result in suboptimal retention on standard reversed-phase columns and inefficient ionization.[2]

Chemical derivatization is, therefore, a cornerstone of a robust analytical strategy. This process converts the analyte into a more volatile, stable, and less polar derivative, significantly enhancing its chromatographic behavior and improving ionization efficiency for more reliable and sensitive analysis.[1] The choice between direct analysis and derivatization is a critical first step in method development, as illustrated below.

Caption: Decision workflow for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

For volatile and semi-volatile compounds, GC-MS is a powerful tool offering high chromatographic resolution and extensive, reproducible fragmentation libraries for structural confirmation. However, for polar, multifunctional molecules like this compound, derivatization is not just beneficial—it is essential for success.

The Derivatization Imperative: A Two-Step Oximation-Silylation Strategy

To overcome the challenges of volatility and thermal stability, a two-step derivatization protocol is highly effective. This involves:

-

Oximation: The aldehyde's carbonyl group is reacted with a hydroxylamine reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form a stable oxime.[2] This step "locks" the aldehyde, preventing isomerization and degradation.[3] The PFBHA moiety, in particular, makes the derivative highly sensitive to Negative Chemical Ionization (NCI).[4]

-

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen, which dramatically increases volatility and thermal stability while reducing polarity.[3]

Experimental Protocol: Two-Step Derivatization for GC-MS

This protocol provides a self-validating system for the derivatization of this compound prior to GC-MS analysis.

Materials:

-

Sample containing this compound, dried completely (e.g., by lyophilization or under a stream of nitrogen).

-

Pyridine (anhydrous).

-

Methoxyamine hydrochloride (MeOx) or PFBHA hydrochloride.

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Reaction vials (2 mL) with PTFE-lined caps.

-

Heating block or thermal shaker.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry, as moisture will quench the silylation reagent.[3]

-

Oximation Step:

-

Add 50 µL of a 20 mg/mL solution of MeOx (or PFBHA) in anhydrous pyridine to the dried sample.

-

Seal the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 60°C for 60 minutes to ensure complete reaction.[4]

-

Allow the vial to cool to room temperature.

-

-

Silylation Step:

-

Add 80 µL of MSTFA to the reaction mixture.

-

Seal the vial tightly and vortex for 1 minute.

-

Incubate the mixture at 37°C for 30 minutes.[3]

-

-

Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) can be injected.

Ionization and Fragmentation Analysis (Electron Ionization - EI)

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that produces complex, reproducible fragmentation patterns, which serve as a molecular fingerprint.

Predicted Fragmentation of Underivatized this compound

While direct analysis is not recommended, understanding the theoretical fragmentation of the parent molecule is crucial for interpreting potential byproducts or for specialized direct-injection techniques. The molecular weight is 122.55 g/mol .[5] The mass spectrum would be characterized by the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), resulting in M+ and M+2 peaks for all chlorine-containing fragments.[6]

Key Predicted Fragmentation Pathways:

-

α-Cleavage: This is a dominant pathway for aldehydes and alcohols, involving cleavage of the bond adjacent to the functional group.[7][8]

-

Cleavage between C1 and C2: Loss of the formyl group (•CHO, 29 Da) to yield an ion at m/z 93/95.

-

Cleavage between C2 and C3: Loss of the chloro-formyl group (•CHClCHO, 64 Da) to yield an ion at m/z 59, or loss of the hydroxyethyl group (•CH(OH)CH₃, 45 Da) to yield an ion at m/z 77/79.

-

-

McLafferty Rearrangement: Aldehydes can undergo rearrangement through a six-membered transition state, leading to the elimination of a neutral alkene.[9][10] This would result in a characteristic fragment ion.

-

Neutral Losses:

-

Loss of HCl (36 Da) to yield an ion at m/z 86.

-

Loss of H₂O (18 Da) from the hydroxyl group to yield an ion at m/z 104/106.[11]

-

Caption: Predicted EI fragmentation of underivatized this compound.

Fragmentation of the PFBHA-TMS Derivative

The fragmentation of the derivatized molecule will be directed by the stable PFBHA and TMS moieties.

-

PFBHA-related ions: The pentafluorobenzyl group is highly stable and electronegative. A characteristic ion for PFBHA derivatives is the tropylium ion at m/z 181 ([C₇H₂F₅]⁺), which often forms the base peak.[2]

-

TMS-related ions: Silylated compounds show characteristic losses.

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the TMS group is a very common and diagnostically significant fragmentation.[2]

-

An intense ion at m/z 73 ([Si(CH₃)₃]⁺) is also characteristic of TMS derivatives.

-

| Predicted m/z | Proposed Fragment Ion | Derivatization Moiety | Causality |

| [M-15]⁺ | [M - CH₃]⁺ | TMS | Loss of a methyl radical from the stable TMS group. |

| 181 | [C₇H₂F₅]⁺ | PFBHA | Formation of the highly stable pentafluorotropylium cation. |

| 73 | [Si(CH₃)₃]⁺ | TMS | Formation of the trimethylsilyl cation. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for analyzing compounds in complex biological matrices and for analytes that are not amenable to GC.[2] It offers exceptional sensitivity and selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[12]

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

For LC-MS analysis, derivatization with DNPH is a classic and highly effective strategy for aldehydes.[1] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore for UV detection and ionizes efficiently.

Experimental Protocol: DNPH Derivatization and SPE Cleanup

Materials:

-

Aqueous sample containing this compound.

-

DNPH reagent (e.g., 2 mg/mL in acetonitrile with 1% phosphoric acid).

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18).

-

Acetonitrile and HPLC-grade water.

Step-by-Step Methodology:

-

Derivatization Reaction:

-

To 1 mL of the aqueous sample, add 1 mL of the DNPH reagent.

-

Vortex the mixture and allow it to react at room temperature for 1-2 hours in the dark.[1]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with 5 mL of 10% acetonitrile in water to remove unreacted DNPH.

-

Elute the DNPH-aldehyde derivative with 2 mL of acetonitrile.

-

-

Analysis: The eluate is ready for dilution and injection into the LC-MS/MS system.

Ionization and Quantitative Analysis (MRM)

Ionization Source Selection:

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules and is often used for the analysis of DNPH derivatives.[13][14] It typically produces protonated molecules [M+H]⁺ or adducts.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is better for less polar compounds and can also be effective for DNPH derivatives, often yielding strong [M+H]⁺ signals.[14]

Multiple Reaction Monitoring (MRM) for Quantification: MRM is a tandem MS technique that provides unparalleled selectivity and sensitivity.[12][15] It involves selecting a specific precursor ion (e.g., the [M+H]⁺ of the DNPH derivative) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, characteristic product ion in the third quadrupole.

Caption: Workflow for quantitative LC-MS/MS analysis using MRM.

For the DNPH derivative of this compound, the precursor ion [M+H]⁺ would have an m/z of 303/305. A characteristic product ion would likely result from the cleavage of the hydrazone bond. All aldehyde-DNPH derivatives show a common fragmentation pattern that can be used for screening.[2]

| Parameter | Description |

| Precursor Ion (Q1) | m/z 303.0 (for ³⁵Cl) / 305.0 (for ³⁷Cl) |

| Collision Energy | Optimized experimentally (e.g., 15-30 eV) |

| Product Ion (Q3) | A specific, high-intensity fragment (e.g., m/z 163, characteristic of the DNPH moiety)[2] |

Conclusion

The mass spectrometric analysis of this compound requires a nuanced approach that accounts for its inherent chemical properties. While direct LC-MS analysis is feasible for rapid screening, it may lack the necessary robustness and sensitivity for rigorous quantitative studies. Derivatization is the cornerstone of a reliable method, transforming the analyte into a form ideal for either high-resolution GC-MS or ultra-sensitive LC-MS/MS. A two-step oximation-silylation protocol followed by GC-MS provides excellent chromatographic separation and detailed structural information from EI fragmentation. For high-sensitivity quantification in complex matrices, DNPH derivatization coupled with LC-MS/MS using MRM is the authoritative method. The protocols and fragmentation insights provided in this guide equip researchers with the necessary tools to develop and validate high-quality analytical methods for this challenging but important molecule.

References

-

Uchiyama, S., Ando, M., & Aoyagi, S. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 46(5), 357-364. Retrieved from [Link]

-

Bylund, D., Norrgran, J., & Blomberg, L. G. (2001). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipids, 36(6), 667-679. Retrieved from [Link]

-

Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

-

Wiggins, R. C., & Masters, B. S. (1983). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. Methods in enzymology, 98, 405-416. Retrieved from [Link]

-

St. Clair, J. M., Spencer, K. M., Beaver, M. R., Crounse, J. D., Paulot, F., & Wennberg, P. O. (2014). Quantification of hydroxyacetone and glycolaldehyde using chemical ionization mass spectrometry. Atmospheric Chemistry and Physics, 14(8), 4353-4363. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanal. Retrieved from [Link]

-

Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Washington University in St. Louis Department of Chemistry. Retrieved from [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Retrieved from [Link]

-

Singh, V., & Furey, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2159. Retrieved from [Link]

-

Scribd. (n.d.). Mass Notes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ChemComplete. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

LIRIAS. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H7ClO2 | CID 24973902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. bitesizebio.com [bitesizebio.com]

- 14. pharmafocuseurope.com [pharmafocuseurope.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Aldehyde

2-Chloro-3-hydroxybutanal is a fascinating and potentially versatile molecule for chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its structure, featuring a reactive aldehyde, a secondary alcohol, and a chlorinated carbon, presents a unique combination of functional groups that can be selectively targeted to build molecular complexity. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering a foundational understanding for researchers looking to incorporate this compound into their synthetic strategies. Due to the limited availability of experimental data, this document relies on computed properties from reputable databases and draws logical comparisons with structurally related molecules to provide a scientifically grounded perspective.

Core Physical and Chemical Identifiers

A clear identification of this compound is paramount for any scientific endeavor. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C₄H₇ClO₂ | [1][2] |

| Molecular Weight | 122.55 g/mol | [1] |

| CAS Number | 69239-48-1 | [1] |

| Synonyms | 2-chloro-3-hydroxy-butyraldehyde | [1] |

Predicted Physical Properties: A Computational Approach

In the absence of experimentally determined values, computational predictions provide valuable insights into the expected physical behavior of this compound. The following table summarizes key predicted properties. It is crucial to recognize that these are theoretical values and should be confirmed experimentally.

| Property | Predicted Value | Source |

| XLogP3-AA | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Density | Not Available | [2] |

The positive, albeit low, XLogP3-AA value suggests that this compound has a relatively balanced hydrophilic-lipophilic character[1]. The presence of both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl and carbonyl oxygens) indicates that this molecule can participate in hydrogen bonding, which will significantly influence its solubility and boiling point.

Structural and Stereochemical Considerations

The structure of this compound contains two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers).

Caption: 2D structure of this compound.

The specific stereochemistry will undoubtedly influence the biological activity of this compound, a critical consideration in drug development. The synthesis of specific stereoisomers would likely require stereoselective synthetic methods.

Solubility Profile: A Tale of Two Functional Groups

The solubility of this compound is dictated by the interplay between its polar hydroxyl and aldehyde groups and the less polar alkyl chloride moiety. The hydroxyl and aldehyde groups are capable of forming hydrogen bonds with water, suggesting good water solubility. For comparison, the parent compound, 3-hydroxybutanal (aldol), is miscible with water[3][4]. The introduction of a chlorine atom increases the molecular weight and the nonpolar surface area, which might slightly decrease water solubility compared to 3-hydroxybutanal. However, it is expected to remain reasonably soluble in water and polar organic solvents like ethanol, methanol, and acetone.

Reactivity and Stability: A Chemist's Perspective

This compound is expected to be a reactive molecule. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions. The secondary alcohol can be oxidized or participate in esterification and etherification reactions. The chlorine atom at the alpha position to the carbonyl group is activated towards nucleophilic substitution.

Under basic conditions, there is a potential for an intramolecular cyclization reaction (a Favorskii-type rearrangement) or elimination of HCl. The compound may also be prone to self-condensation (an aldol reaction) under certain conditions, similar to its parent compound, 3-hydroxybutanal[5]. Therefore, storage in a cool, dry, and neutral environment is recommended to maintain its integrity.

Safety and Handling: A Prudent Approach

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[6].

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors[6][7].

-

Avoid Contact: Avoid contact with skin and eyes[6]. In case of contact, rinse thoroughly with water[8].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases[6][8].

Hypothetical Experimental Protocols for Physical Property Determination

For researchers who successfully synthesize this compound, the following standard protocols can be employed to determine its key physical properties.

Workflow for Physical Property Characterization

Caption: A logical workflow for the characterization of this compound.

Step-by-Step Methodologies

1. Melting Point Determination:

- Principle: To determine the temperature at which the solid-liquid phase transition occurs.

- Apparatus: Capillary melting point apparatus or Differential Scanning Calorimeter (DSC).

- Procedure (Capillary Method):

- Ensure the sample is pure and completely dry.

- Pack a small amount of the crystalline solid into a capillary tube.

- Place the capillary tube in the melting point apparatus.

- Heat the sample slowly (1-2 °C/min) near the expected melting point.

- Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

2. Boiling Point Determination:

- Principle: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

- Apparatus: Micro-boiling point apparatus (Thiele tube method).

- Procedure:

- Place a small amount of the liquid sample into a small test tube.

- Invert a sealed-end capillary tube and place it inside the test tube.

- Attach the test tube to a thermometer and immerse it in a heating bath (e.g., mineral oil in a Thiele tube).

- Heat the bath gently.

- Observe a steady stream of bubbles emerging from the capillary tube.

- Remove the heat and allow the bath to cool slowly.

- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3. Density Measurement:

- Principle: To determine the mass per unit volume of the substance.

- Apparatus: Pycnometer or an oscillating U-tube density meter.

- Procedure (Pycnometer):

- Weigh a clean, dry pycnometer.

- Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

- Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.

- Adjust the volume to the calibration mark.

- Remove the pycnometer from the bath, wipe it dry, and weigh it.